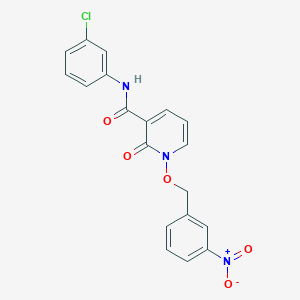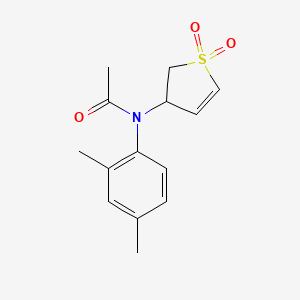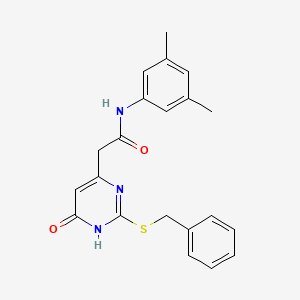![molecular formula C20H20FN3O4S B2780580 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899757-10-9](/img/structure/B2780580.png)
2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide” is a complex organic molecule. It contains a benzisothiazolone group, a piperazine ring, and a fluorophenyl group. These functional groups suggest that this compound may have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a benzisothiazolone group, which is a type of heterocyclic compound, a piperazine ring, which is a type of saturated cyclic amine, and a fluorophenyl group, which is a type of aromatic compound. The presence of these different functional groups can greatly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the piperazine ring might undergo reactions typical of amines, such as acylation or alkylation. The benzisothiazolone group might undergo reactions typical of heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, which could influence its solubility and permeability. The piperazine ring might influence its basicity .科学的研究の応用
Antimicrobial and Antifungal Activities
The compound 2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, as part of a series of synthesized derivatives, has been evaluated for its potential antimicrobial and antifungal activities. Specifically, certain derivatives within this series showed potent activity against gram-negative bacterial strains such as P. aeruginosa, with better inhibitory activity than the standard drug chloramphenicol. Additionally, they demonstrated good inhibitory activity against fungal strains like C. albicans. This suggests the compound's structural framework could serve as a basis for developing new antimicrobial and antifungal agents (Mishra & Chundawat, 2019).
Cancer Therapy Applications
The compound's derivatives have been identified as potential sigma-2 receptor/TMEM97 ligands with cytotoxic activity. Sigma-2 receptor/TMEM97 is upregulated in cancer cells compared to normal cells, and traditional sigma-2 receptor agonists induce apoptosis and autophagy, making them of interest in cancer therapy. The bivalent sigma-2 receptor ligand MAM03055A, related to the compound's structural class, exhibited high affinity for sigma-2 receptors and induced potent cell death in various cancer cell lines, suggesting potential application in targeted cancer therapy (Liu et al., 2021).
Photoinduced Electron Transfer Applications
The structural motif of this compound has also been explored in the context of solvent-polarity reconfigurable fluorescent logic gates, demonstrating potential applications in molecular electronics and sensing technologies. Specifically, derivatives have been designed as fluorescent logic gates capable of reconfiguration between different logic operations based on solvent polarity, indicating their utility in developing tools for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Antitumor and Selective Receptor Agonist Activities
Further research into the compound's derivatives revealed selective, irreversible partial agonist activity against sigma-2 receptors, with implications for understanding receptor roles and potential in targeted cancer diagnosis and therapy. One derivative, CM572, demonstrated cytotoxic activity against various cancer cell lines while being less potent against normal cells, highlighting its potential for selective cancer therapy (Nicholson et al., 2015).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been found to exhibit inhibitory activities against certain proteins . For instance, some derivatives have shown inhibitory activities against TLR4 proteins
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through binding, leading to inhibitory effects . The binding energies of these interactions have been observed to be appreciable, suggesting a strong interaction between the compound and its target .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of biological activities
Pharmacokinetics
In silico pharmacokinetic profiles have been predicted for similar compounds . These compounds were found to adhere to Lipinski’s rule of five with slight deviation in molecular weight , suggesting good bioavailability
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial and hemolytic activity
特性
IUPAC Name |
2-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-16-6-2-3-7-17(16)22-11-13-23(14-12-22)19(25)9-10-24-20(26)15-5-1-4-8-18(15)29(24,27)28/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKSZPFDMWBFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2780503.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2780505.png)
![3-(4-chlorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2780509.png)
![4-amino-6-tert-butyl-3-[(4-methylphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2780511.png)

![5-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2780513.png)
![N-(3,4-dimethoxyphenethyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2780514.png)
![2-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide](/img/structure/B2780516.png)

![Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2780518.png)

